Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (+-)-
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Overview
Description
Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (±)- is a complex organic compound known for its unique chemical structure and properties This compound is part of the oxazepine family, which is characterized by a seven-membered heterocyclic ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (±)- involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Oxazepine Ring: This step typically involves the cyclization of a suitable precursor containing both nitrogen and oxygen functionalities. Common reagents used in this step include strong acids or bases to facilitate the ring closure.
Introduction of the Acetyl Group: The acetyl group is usually introduced through an acetylation reaction, using reagents such as acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Attachment of the Pyrrolidinyl Group: This step involves the nucleophilic substitution of a suitable leaving group with pyrrolidine. Common conditions include the use of polar aprotic solvents and elevated temperatures to drive the reaction to completion.
Formation of the Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization, distillation, or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often target the acetyl or pyrrolidinyl groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride. These reactions may reduce the oxazepine ring or other functional groups, resulting in various reduced derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, reduction produces reduced forms, and substitution results in various substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique chemical properties may offer advantages in drug design, particularly in targeting specific molecular pathways involved in disease processes.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (±)- involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dibenz(b,e)oxepin-11-ol, 6,11-dihydro-11-(3-dimethylaminopropyl)
- Dibenz(b,e)oxazepine derivatives with different substituents
Uniqueness
Compared to similar compounds, Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (±)- stands out due to its specific combination of functional groups
Properties
CAS No. |
86640-26-8 |
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Molecular Formula |
C21H25ClN2O2 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
1-[6-(2-pyrrolidin-1-ylethyl)-6H-benzo[c][1,5]benzoxazepin-11-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-16(24)23-18-9-3-2-8-17(18)20(12-15-22-13-6-7-14-22)25-21-11-5-4-10-19(21)23;/h2-5,8-11,20H,6-7,12-15H2,1H3;1H |
InChI Key |
PVCSCRCOJBIHOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(OC3=CC=CC=C31)CCN4CCCC4.Cl |
Origin of Product |
United States |
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